
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid
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Description
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .
Mode of Action
This compound interacts with its targets at high concentrations of 100 µM or 500 µM . It inhibits the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can decrease the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures .
Biochemical Pathways
This can lead to a reduction in seizure activity .
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
The compound’s action results in potent anticonvulsant properties . It has shown broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . Additionally, it has proven effective in pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-4-7(8(14)15)16-9(10-4)11-5(12)2-3-6(11)13/h2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUIHTWBHDEFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.